![molecular formula C24H22F2O5 B1317030 (3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate CAS No. 209861-00-7](/img/structure/B1317030.png)
(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a useful research compound. Its molecular formula is C24H22F2O5 and its molecular weight is 428.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a complex organic compound with potential therapeutic applications. Its unique structure incorporates fluorinated and phenoxy groups, which may influence its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C24H22F2O5 with a molecular weight of approximately 428.43 g/mol. The compound has been characterized for its purity and stability, essential for ensuring consistent biological activity in research and therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C24H22F2O5 |
Molecular Weight | 428.43 g/mol |
CAS Number | 209861-00-7 |
Purity | ≥98% |
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological properties that may be beneficial in treating various conditions, particularly glaucoma. Its mechanism of action appears to involve modulation of specific biological pathways associated with intraocular pressure reduction.
-
Antiglaucoma Activity :
- The compound has been evaluated for its efficacy in lowering intraocular pressure (IOP) in animal models of glaucoma. Studies have shown that it acts as a potent agonist at prostaglandin receptors, which are crucial for regulating aqueous humor dynamics .
- In a comparative study with existing antiglaucoma medications, this compound demonstrated superior IOP-lowering effects and a favorable side effect profile .
-
Mechanism of Action :
- The compound is believed to enhance the uveoscleral outflow pathway by increasing the permeability of trabecular meshwork cells. This effect is mediated through the activation of specific G-protein coupled receptors (GPCRs) involved in fluid regulation within the eye .
- Additionally, its fluorinated structure may contribute to increased lipophilicity, enhancing cellular uptake and bioavailability .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Ocular Effects :
- Toxicological Assessment :
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
One of the primary applications of this compound is as a building block in the synthesis of various biologically active molecules. It serves as an intermediate in the preparation of tricyclic cyclopent[b]benzofuran derivatives, which have shown promise in pharmacological studies. These derivatives are being explored for their potential use as anti-inflammatory and analgesic agents .
Prostaglandin Analogues
The compound is also utilized in the synthesis of prostaglandin analogues. Prostaglandins are crucial lipid compounds involved in various physiological functions. The derivatives synthesized from (3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate have been evaluated for their ocular hypotensive effects and are being investigated as potential treatments for glaucoma .
Antiglaucoma Agents
Research indicates that certain derivatives derived from this compound exhibit significant activity as antiglaucoma agents. These compounds act selectively on FP receptors and have been shown to effectively lower intraocular pressure in various animal models . This application highlights the compound's relevance in ophthalmology and its potential therapeutic benefits.
Case Study 1: Synthesis of Tricyclic Derivatives
In a study published in "Organic & Biomolecular Chemistry," researchers demonstrated the practical synthesis of chiral tricyclic cyclopent[b]benzofuran using this compound as a key intermediate. The study emphasized the efficiency and selectivity achieved through this synthetic route .
Case Study 2: Prostaglandin Analogue Evaluation
Another significant study focused on evaluating phenyl-substituted analogues of prostaglandin F2α synthesized from this compound. The findings indicated that these analogues not only exhibited potent ocular hypotensive effects but also demonstrated favorable pharmacokinetic profiles . This research underscores the importance of this compound in developing new therapeutic agents for treating eye diseases.
Propiedades
IUPAC Name |
[(3aR,4R,5R,6aS)-4-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2O5/c25-24(26,15-29-17-9-5-2-6-10-17)12-11-18-19-13-22(27)30-21(19)14-20(18)31-23(28)16-7-3-1-4-8-16/h1-12,18-21H,13-15H2/b12-11+/t18-,19-,20-,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAZCXXMVLTEHN-PFPAMLNPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(COC4=CC=CC=C4)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)/C=C/C(COC4=CC=CC=C4)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.